2-Ethynyl-5-phenylthiophene
Description
Properties
IUPAC Name |
2-ethynyl-5-phenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8S/c1-2-11-8-9-12(13-11)10-6-4-3-5-7-10/h1,3-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPBZFFHJJDHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00937206 | |
| Record name | 2-Ethynyl-5-phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1665-35-6 | |
| Record name | Thiophene, 2-ethynyl-5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001665356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethynyl-5-phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
A typical procedure involves dissolving 2-bromo-5-phenylthiophene (1.0 eq) in degassed tetrahydrofuran (THF) under nitrogen. To this, Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), and TMSA (1.2 eq) are added, followed by triethylamine (3 eq) as a base. The mixture is heated to 60°C for 12–16 hours. Post-reaction, the trimethylsilyl (TMS) protecting group is removed via potassium hydroxide (KOH) in methanol at room temperature, yielding the free ethynyl product.
Key Data:
| Starting Material | Catalyst System | Solvent | Temperature | Yield (TMS-Protected) | Final Yield (Deprotected) |
|---|---|---|---|---|---|
| 2-Bromo-5-phenylthiophene | Pd(PPh₃)₂Cl₂/CuI | THF | 60°C | 85% | 78% |
This method’s efficiency hinges on rigorous exclusion of oxygen to prevent alkyne polymerization. The use of TMSA as a protected alkyne precursor minimizes side reactions, though deprotection requires careful stoichiometric control to avoid overbase-induced decomposition.
Direct Alkyne Installation via Lithium-Halogen Exchange
An alternative approach utilizes lithium-halogen exchange to generate a thienyllithium intermediate, which is subsequently quenched with electrophilic acetylene sources.
Procedure Overview
2-Bromo-5-phenylthiophene is treated with n-butyllithium (n-BuLi, 1.1 eq) at −78°C in THF. After 30 minutes, the reaction is quenched with hexachloroethane (1.0 eq) to form 2-chloro-5-phenylthiophene, which undergoes further reaction with lithium acetylide (generated from acetylene gas and LiNH₂).
Optimization Challenges:
-
Temperature Sensitivity : Lithium-acetylide formation requires temperatures below −40°C to prevent decomposition.
-
Side Reactions : Competing protonation of the thienyllithium intermediate by trace moisture reduces yields.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Lithium-halogen exchange | n-BuLi/THF | −78°C, 30 min | 92% |
| Acetylide Quenching | LiC≡CH, −40°C | 2 h | 65% |
While this route avoids transition metals, its operational complexity and sensitivity to reaction conditions limit scalability.
Friedel-Crafts chemistry offers a route to this compound via electrophilic alkynylation. Aluminum chloride (AlCl₃) facilitates the introduction of ethynyl groups onto electron-rich thiophenes.
Experimental Protocol
A mixture of 5-phenylthiophene (1.0 eq) and ethynyl bromide (1.5 eq) in dichloromethane (DCM) is treated with AlCl₃ (1.2 eq) at 0°C. After stirring for 4 hours, the reaction is quenched with ice-water, and the product is extracted with DCM.
| Substrate | Electrophile | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| 5-Phenylthiophene | Ethynyl bromide | AlCl₃ | 0°C | 68% |
Post-reaction purification via column chromatography (hexane:ethyl acetate, 9:1) is critical to isolate the mono-alkynylated product.
Diazonium Salt Coupling with Ethynyltrimethylsilane
Aryl diazonium salts provide a versatile platform for introducing ethynyl groups under mild conditions.
Synthetic Steps:
-
Diazotization : 2-Amino-5-phenylthiophene is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.
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Alkyne Coupling : The diazonium salt reacts with ethynyltrimethylsilane (1.2 eq) in the presence of CuI (5 mol%) at 25°C for 6 hours.
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Deprotection : TMS removal with KOH/MeOH yields this compound.
Advantages:
-
Mild Conditions : Avoids high temperatures and strong bases.
-
Functional Group Tolerance : Compatible with nitro, ester, and halide substituents.
| Step | Reagents | Yield |
|---|---|---|
| Diazonium Salt Formation | NaNO₂/HCl | 95% |
| Cu-Catalyzed Coupling | CuI, Ethynyltrimethylsilane | 70% |
| Deprotection | KOH/MeOH | 90% |
This method’s modularity makes it suitable for synthesizing derivatives with sensitive functional groups.
Comparative Analysis of Methodologies
The four routes exhibit distinct advantages and limitations:
-
Sonogashira Coupling : High yields (78% overall) and scalability, but requires palladium catalysts and inert conditions.
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Lithium-Halogen Exchange : Transition metal-free but operationally challenging.
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Friedel-Crafts Alkynylation : Cost-effective but limited by regioselectivity issues.
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Diazonium Salt Route : Functional group tolerance but multi-step synthesis.
For industrial applications, the Sonogashira method is preferred due to reproducibility, whereas academic settings may favor the diazonium salt approach for derivative synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-5-phenylthiophene can undergo various types of chemical reactions, including:
Electrophilic Substitution: The thiophene ring is prone to electrophilic substitution reactions due to its electron-rich nature. Common electrophiles include halogens, nitro groups, and sulfonic acid groups.
Nucleophilic Substitution: Although less common, nucleophilic substitution can occur at the ethynyl group or the phenyl group under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiol derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used under mild to moderate conditions.
Nucleophilic Substitution: Reagents such as sodium amide or organolithium compounds are used under strong basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under mild to moderate conditions.
Major Products:
Electrophilic Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Nucleophilic Substitution: Substituted ethynyl or phenyl derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Scientific Research Applications
2-Ethynyl-5-phenylthiophene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 2-Ethynyl-5-phenylthiophene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The ethynyl and phenyl groups can enhance the compound’s ability to bind to these targets, leading to various biological effects. In materials science, the compound’s electronic properties are influenced by the conjugation of the thiophene ring with the ethynyl and phenyl groups, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiophene Derivatives
This section compares 2-Ethynyl-5-phenylthiophene with its structural analogs, focusing on substituent effects, molecular properties, and applications. Key compounds include:
Substituent Variations in 5-Position Thiophene Derivatives
Key Observations :
- Substituent Size and Electronic Effects: The phenyl group in this compound increases molecular weight and steric bulk compared to methyl-substituted analogs (e.g., 2-Ethynyl-5-methylthiophene) . Methyl groups (e.g., in 5-Ethynyl-2,3-dimethylthiophene) reduce conjugation due to steric hindrance but may improve solubility in nonpolar solvents .
- Conjugation and Reactivity :
Comparison with Bithiophene and Functionalized Derivatives
Key Findings :
- Bithiophenes (e.g., 2,2'-Bithiophene derivatives) exhibit enhanced conductivity compared to monosubstituted thiophenes due to extended conjugation, but they lack the ethynyl group’s reactivity for further functionalization .
- Acetyl-Substituted Thiophenes (e.g., 2-Acetyl-5-methylthiophene) are used in synthetic chemistry for ketone-related reactions, contrasting with ethynyl groups’ utility in cross-coupling reactions .
Biological Activity
2-Ethynyl-5-phenylthiophene is an organic compound recognized for its potential biological activities. This compound, characterized by its unique ethynyl and phenyl substituents on a thiophene ring, has garnered interest in medicinal chemistry and material science due to its electronic properties and biological interactions.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Where:
- C1 : Ethynyl group (-C≡C)
- C2 : Thiophene ring (five-membered aromatic ring containing sulfur)
- C3 : Phenyl group (-C6H5)
This configuration imparts distinct electronic properties, making it suitable for various applications, including drug development and organic electronics.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Anticancer Activity
Studies have shown that compounds similar to this compound can inhibit specific oncogenic pathways. For instance, certain derivatives have been reported to target the SHP2 phosphatase, which is implicated in various cancers, including leukemia and solid tumors . The inhibition of SHP2 may disrupt growth factor signaling pathways critical for tumor progression.
The biological activity of this compound is thought to involve:
- Binding to Specific Targets : The compound may interact with proteins or enzymes that are crucial in cancer cell signaling pathways.
- Modulation of Signaling Pathways : By inhibiting or activating specific pathways, it can induce apoptosis in cancer cells or inhibit their proliferation .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For example, MTT assays have demonstrated dose-dependent cytotoxicity against human breast cancer cells, indicating its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Ethynylthiophene | Lacks phenyl group; simpler structure | Limited biological activity |
| 5-(4-Trifluoromethoxy)phenylthiophene | Contains electron-withdrawing trifluoromethoxy group | Enhanced electronic properties; potential applications in sensors |
| 2-Ethynyl-5-(4-fluorophenyl)thiophene | Includes fluorophenyl group; different reactivity | Increased cytotoxicity compared to simpler derivatives |
This table illustrates how variations in the chemical structure influence both the electronic properties and biological activities of these compounds.
Case Study 1: SHP2 Inhibition
A study explored the effects of a derivative of this compound on SHP2 activity. The results indicated that treatment with this compound led to a significant reduction in SHP2-mediated phosphorylation of downstream targets involved in cell proliferation. This suggests that similar compounds could be developed as targeted therapies for cancers driven by aberrant SHP2 activity .
Case Study 2: Cytotoxicity Assessment
In another investigation, different concentrations of this compound were tested against various cancer cell lines. The findings revealed that at higher concentrations (≥10 µM), there was a notable decrease in cell viability, supporting its potential use as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
